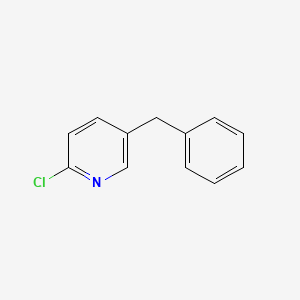

5-Benzyl-2-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-2-chloropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSNZWOWXYUDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Benzyl-2-chloropyridine physical and chemical properties

An In-depth Technical Guide to 5-Benzyl-2-chloropyridine: Properties, Reactivity, and Applications

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound is a heterocyclic building block that holds significant potential due to the unique electronic and steric properties conferred by its dual functionalities: a reactive chloropyridine core and a versatile benzyl substituent. This guide provides a detailed examination of its physical and chemical properties, predicted analytical characteristics, reactivity, and applications, offering field-proven insights for its strategic use in synthesis and drug discovery.

Molecular and Physicochemical Properties

This compound is a solid at room temperature, classified as a combustible solid for storage purposes.[1][2] While specific experimental data for properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature, which is common for specialized reagents, its core characteristics can be summarized.[1][3]

Table 1: Core Physical and Chemical Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀ClN | [1] |

| Molecular Weight | 203.67 g/mol | [1] |

| CAS Number | 149879-32-3 | [3] |

| Appearance | Solid | [1] |

| InChI Key | SFSNZWOWXYUDIO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl | [2] |

| Predicted XlogP | 3.7 | [2] |

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon (¹³C) NMR spectra are dictated by the two main structural motifs: the benzyl group and the 2-chloro-5-substituted pyridine ring.

-

¹H NMR: The spectrum is expected to show distinct regions. The five protons of the phenyl ring will appear in the aromatic region, typically between δ 7.20-7.40 ppm . The precise splitting pattern may be complex due to overlapping signals. The benzylic methylene protons (-CH₂-) are anticipated to produce a singlet at approximately δ 4.10-4.20 ppm , a prediction supported by data from 2-benzylpyridine (δ 4.16 ppm) and 2-(4-chlorobenzyl)pyridine (δ 4.09 ppm).[4][5] The three protons on the pyridine ring will be deshielded and appear further downfield. Based on substituted pyridine analogs, the H6 proton (adjacent to nitrogen) is expected to be a doublet around δ 8.3-8.5 ppm , the H4 proton a doublet of doublets around δ 7.5-7.7 ppm , and the H3 proton a doublet around δ 7.2-7.4 ppm .[6]

-

¹³C NMR: The spectrum will show 10 unique carbon signals (as two pairs of phenyl carbons are equivalent). The benzylic -CH₂- carbon is expected around δ 40-45 ppm . The phenyl carbons will resonate in the δ 126-140 ppm range. The pyridine carbons are more complex due to the effects of the nitrogen and chlorine atoms. The C2 carbon, bonded to chlorine, will be significantly downfield, likely in the δ 150-155 ppm range. The other pyridine carbons (C3, C4, C5, C6) will appear between δ 120-150 ppm .

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Predicted values are based on analogous structures and general NMR principles.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl C-H (5H) | 7.20 - 7.40 (m) | 126.0 - 129.5 |

| Phenyl C (quat.) | - | ~138 |

| Benzylic -CH₂- | ~4.15 (s) | ~42 |

| Pyridine C3-H | ~7.3 (d) | ~124 |

| Pyridine C4-H | ~7.6 (dd) | ~139 |

| Pyridine C5-C (quat.) | - | ~135 |

| Pyridine C6-H | ~8.4 (d) | ~150 |

| Pyridine C2-Cl (quat.) | - | ~152 |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the following absorption bands are anticipated:

-

Aromatic C-H Stretch: A series of sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Peaks corresponding to the methylene (-CH₂-) group, expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

-

Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region, characteristic of both the phenyl and pyridine rings.

-

C-N Stretch: A band in the 1300-1350 cm⁻¹ region.

-

C-Cl Stretch: A strong band in the lower frequency region, typically between 700-800 cm⁻¹.[7]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a distinct molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks: one at m/z 203 and a smaller one at m/z 205 (the M+2 peak), with a relative intensity of approximately one-third.[8]

The most prominent fragment is anticipated to be from the loss of the benzyl radical, but more significantly, the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This is a classic fragmentation pattern for benzyl-containing compounds.[9] Another likely fragmentation involves the loss of a chlorine atom, leading to a fragment at m/z 168.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by several key features: the electron-deficient pyridine ring, the labile chlorine atom at the C2 position, the nucleophilic pyridine nitrogen, and the benzylic C-H bonds.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is highly susceptible to displacement by nucleophiles. This is the most important reaction pathway for this class of compounds, enabling the introduction of a wide array of functional groups. The electron-withdrawing nature of the ring nitrogen facilitates the attack at this position. Common nucleophiles include amines, alcohols, and thiols. This reactivity is the foundation for using 2-chloropyridines as scaffolds in medicinal chemistry.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is an excellent handle for modern cross-coupling reactions, allowing for the formation of C-C and C-N bonds with high precision. This versatility is crucial for building molecular complexity in drug discovery programs.[11]

-

Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.

-

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, creating substituted aminopyridines.

-

Stille Coupling: Reaction with organostannanes to create a C-C bond.

-

Negishi Coupling: Reaction with organozinc reagents for C-C bond formation.[11]

Caption: Key reaction pathways for this compound.

N-Alkylation

The lone pair of electrons on the pyridine nitrogen atom is nucleophilic and can react with alkylating agents, such as methyl iodide or benzyl bromide, to form quaternary pyridinium salts.[7] This reaction modifies the electronic properties and solubility of the molecule.

Representative Synthetic Protocol

A plausible and efficient synthesis of this compound can be envisioned through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and typically proceeds in good yields.

Reaction: Coupling of 2-chloro-5-bromopyridine with benzylboronic acid pinacol ester.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-bromopyridine (1.0 equiv.), benzylboronic acid pinacol ester (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.).

-

Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃, 3.0 equiv.), to the flask.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via cannula or syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Both the chloropyridine and benzyl motifs are privileged structures in medicinal chemistry.

-

Scaffold for Drug Candidates: The 2-chloropyridine core is present in numerous FDA-approved drugs.[12] The chlorine atom serves as a synthetic handle to introduce various pharmacophores via the coupling and substitution reactions described above.

-

Modulation of Physicochemical Properties: The benzyl group is often used to enhance lipophilicity, which can improve a compound's ability to cross cell membranes and increase its bioavailability.[7] Furthermore, the N-benzyl piperidine motif, a related structure, is frequently used to fine-tune efficacy and ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.[13]

-

Structure-Activity Relationship (SAR) Studies: By serving as a common starting material, this compound allows for the systematic modification of the pyridine ring at the C2 position. This enables chemists to rapidly generate a library of analogs to probe the SAR of a lead compound, a critical process in optimizing a drug's potency and selectivity.[14]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on data for related compounds like 2-chloropyridine and 2-benzylpyridine, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][15] It is classified as a combustible solid.[1]

-

Toxicity: While specific toxicity data for this compound is not available, related compounds are harmful if swallowed, and can cause skin and eye irritation.[17] Assume the compound is hazardous and handle accordingly.

References

-

PubChemLite. (n.d.). This compound (C12H10ClN). Retrieved from [Link]

- Google Patents. (n.d.). CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzyl chloride. Retrieved from [Link]

-

Khidre, R. E., et al. (2017). Drug Design and Discovery: Principles and Applications. PMC - NIH. Retrieved from [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C12H10ClN) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 149879-32-3 [chemicalbook.com]

- 4. 2-(4-Chlorobenzyl)pyridine(4350-41-8) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Benzylpyridine(101-82-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. yufengchemicals.com [yufengchemicals.com]

- 8. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzyl chloride [webbook.nist.gov]

- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 11. Buy 5-(Benzylthio)-2-chloropyridine | 71554-63-7 [smolecule.com]

- 12. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

- 13. 13760-92-4 CAS MSDS (1-benzyl-2-chloropyridinium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. 2-Chloropyridine(109-09-1) IR Spectrum [m.chemicalbook.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 2-Benzyl-5-chloropyridine | CAS#:1874155-32-4 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Synthesis of 5-Benzyl-2-chloropyridine

Introduction: The Strategic Importance of 5-Benzyl-2-chloropyridine in Medicinal Chemistry and Materials Science

This compound is a key heterocyclic building block, the utility of which is increasingly recognized in the fields of drug discovery and materials science. Its unique structural motif, featuring a benzyl group appended to a chloropyridine core, provides a versatile scaffold for the synthesis of a diverse array of more complex molecules. The chlorine atom at the 2-position serves as a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions, while the benzyl group at the 5-position can be further functionalized or can play a crucial role in modulating the steric and electronic properties of the final compound. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable intermediate, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the different approaches.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals several key bond disconnections that inform the most viable synthetic strategies. The primary disconnection is the C5-benzyl bond, suggesting a cross-coupling approach. Alternatively, the benzyl group can be constructed from a pre-functionalized pyridine ring.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of Key Pyridine Precursors

The successful synthesis of this compound is critically dependent on the efficient preparation of appropriately functionalized 2-chloropyridine starting materials. The two most common and versatile precursors are 2-chloro-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine.

Synthesis of 2-Chloro-5-methylpyridine

The most prevalent industrial route to 2-chloro-5-methylpyridine begins with the readily available and inexpensive 3-picoline (3-methylpyridine). This multi-step process involves oxidation to the N-oxide, followed by chlorination.

Reaction Pathway:

3-Picoline → 3-Picoline N-oxide → 2-Chloro-5-methylpyridine

A key advantage of this method is the regioselective chlorination at the 2-position of the pyridine ring, directed by the N-oxide functionality.

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine from 3-Picoline

Step 1: Oxidation of 3-Picoline to 3-Picoline N-oxide

-

To a stirred solution of 3-picoline in a suitable solvent such as acetic acid, add a slight excess of an oxidizing agent (e.g., hydrogen peroxide or a peroxy acid) at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until complete consumption of the starting material.

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by distillation or crystallization to yield 3-picoline N-oxide.

Step 2: Chlorination of 3-Picoline N-oxide

-

In a flask equipped with a reflux condenser and a dropping funnel, place 3-picoline N-oxide.

-

Slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), while maintaining the reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Cool the reaction mixture and carefully quench with water or ice.

-

Basify the mixture and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by vacuum distillation to obtain 2-chloro-5-methylpyridine.[1][2][3]

Synthesis of 2-Chloro-5-(chloromethyl)pyridine

This precursor can be synthesized from 2-chloro-5-methylpyridine via a free-radical chlorination of the methyl group.

Reaction Pathway:

2-Chloro-5-methylpyridine → 2-Chloro-5-(chloromethyl)pyridine

Experimental Protocol: Free-Radical Chlorination of 2-Chloro-5-methylpyridine

-

Dissolve 2-chloro-5-methylpyridine in a suitable inert solvent, such as carbon tetrachloride or chlorobenzene.

-

Add a radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the solution to reflux and bubble chlorine gas through the mixture, or alternatively, use N-chlorosuccinimide (NCS) as the chlorine source.

-

Illuminate the reaction mixture with a UV lamp to facilitate the radical chain reaction.

-

Monitor the reaction progress by GC-MS to maximize the formation of the monochlorinated product and minimize dichlorination.

-

Upon completion, cool the reaction mixture and remove the solvent.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-chloro-5-(chloromethyl)pyridine.[4][5][6][7]

Part 2: Palladium- and Nickel-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for the formation of the C-C bond between the pyridine ring and the benzyl group. The three most prominent methods are the Suzuki-Miyaura, Kumada, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide. For the synthesis of this compound, two main strategies can be employed:

-

Strategy A: Coupling of a 2-chloro-5-halopyridine with benzylboronic acid or its esters.

-

Strategy B: Coupling of a 2-chloropyridine-5-boronic acid with a benzyl halide.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dichloropyridine with Benzylboronic Acid

-

To a reaction vessel, add 2,5-dichloropyridine (1.0 equiv), benzylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[8][9][10]

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | These catalysts are known to be effective for a wide range of Suzuki couplings. The choice of ligand can be crucial for optimizing the reaction with heteroaryl chlorides.[11][12] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | The aqueous-organic solvent system is typical for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents. |

| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[13][14] This method is particularly attractive due to the commercial availability and relatively low cost of Grignard reagents.

Catalytic Cycle of Kumada Coupling

Caption: Simplified catalytic cycle of the Nickel-catalyzed Kumada reaction.

Experimental Protocol: Kumada Coupling of 2,5-Dichloropyridine with Benzylmagnesium Chloride

-

In a flame-dried, two-necked flask under an inert atmosphere, add a nickel catalyst (e.g., NiCl₂(dppp) or NiCl₂(dppe), 1-5 mol%).

-

Dissolve the catalyst in a dry, ethereal solvent such as THF or diethyl ether.

-

Add a solution of 2,5-dichloropyridine (1.0 equiv) in the same solvent.

-

Cool the mixture to 0 °C or room temperature and slowly add a solution of benzylmagnesium chloride (1.1-1.5 equiv) in THF or diethyl ether.

-

Allow the reaction to stir at room temperature or with gentle heating until completion.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry the organic phase, concentrate it, and purify the residue by column chromatography or distillation to obtain this compound.[15]

| Parameter | Recommended Conditions | Rationale |

| Catalyst | NiCl₂(dppp), NiCl₂(dppe), Pd(PPh₃)₄ | Nickel catalysts are often preferred for Kumada couplings due to their lower cost and high reactivity, especially with less reactive chlorides.[13][14] |

| Solvent | THF, Diethyl ether | Anhydrous ethereal solvents are essential for the stability of the Grignard reagent. |

| Temperature | 0 °C to reflux | The reaction temperature depends on the reactivity of the substrates and the catalyst used. |

| Grignard Reagent | Benzylmagnesium chloride or bromide | These are commercially available or can be readily prepared from the corresponding benzyl halide and magnesium turnings. |

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst.[16] Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts, offering a key advantage in the synthesis of complex molecules.

Experimental Protocol: Negishi Coupling of 2,5-Dichloropyridine with Benzylzinc Chloride

-

Prepare the benzylzinc chloride reagent in situ by reacting benzyl chloride with activated zinc dust in THF. The presence of LiCl can facilitate the zinc insertion.[17]

-

In a separate, inert-atmosphere flask, dissolve 2,5-dichloropyridine (1.0 equiv) and a palladium catalyst (e.g., Pd(dba)₂ with a phosphine ligand like SPhos or XPhos, 1-5 mol%) in THF.

-

Transfer the freshly prepared benzylzinc chloride solution to the solution of the pyridine derivative and catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the final product by column chromatography.[18][19][20][21]

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(dba)₂ with phosphine ligands (e.g., SPhos, XPhos) | Modern phosphine ligands have been developed to enhance the efficiency of Negishi couplings with challenging substrates like heteroaryl chlorides. |

| Organozinc Reagent | Benzylzinc chloride or bromide | Can be prepared in situ, offering operational simplicity. They exhibit good functional group tolerance.[17] |

| Solvent | THF | A common solvent for both the preparation of the organozinc reagent and the cross-coupling reaction. |

| Temperature | Room temperature to 60 °C | Negishi couplings often proceed under milder conditions compared to Suzuki and Kumada reactions. |

Part 3: Alternative Synthetic Approaches

While cross-coupling reactions are the most direct and widely used methods, other strategies can also be employed for the synthesis of this compound.

Grignard Reaction with 2-Chloro-5-(chloromethyl)pyridine

This approach involves the reaction of a suitable Grignard reagent with the electrophilic chloromethyl group of 2-chloro-5-(chloromethyl)pyridine.

Experimental Protocol:

-

Prepare a Grignard reagent, such as phenylmagnesium bromide, from bromobenzene and magnesium turnings in dry THF.

-

In a separate flask under an inert atmosphere, dissolve 2-chloro-5-(chloromethyl)pyridine in dry THF.

-

Slowly add the Grignard reagent to the solution of the pyridine derivative at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.

-

Purify the product by column chromatography.

Conclusion: A Versatile Intermediate within Reach

The synthesis of this compound is achievable through several robust and well-established synthetic methodologies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required for more complex derivatives.

For general laboratory-scale synthesis, the palladium-catalyzed Suzuki-Miyaura and Negishi couplings offer excellent reliability and functional group compatibility. The Kumada coupling, particularly with nickel catalysis, presents a cost-effective alternative, especially for larger-scale preparations. The functional group interconversion approach via a Grignard reaction with 2-chloro-5-(chloromethyl)pyridine provides a straightforward, albeit potentially lower-yielding, alternative.

This guide has provided a comprehensive overview of the key synthetic strategies, complete with detailed experimental considerations and a comparative analysis of the different approaches. Armed with this knowledge, researchers and drug development professionals can confidently select and execute the most appropriate synthetic route to access this valuable and versatile chemical intermediate.

References

-

Molander, G. A., & Elia, M. D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(18), 6353–6356. [Link]

-

Weix, D. J., & An, J. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(02), 233-238. [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

-

Wikipedia. (2023). Kumada coupling. [Link]

-

Singh, U. P., & Gaunt, M. J. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Science, 12(35), 11776-11782. [Link]

-

Gangula, S., Neelam, U. K., Baddam, S. R., & Dahanukar, V. H. (2017). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2R,7R,E)-2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide. Organic Process Research & Development, 21(5), 751-757. [Link]

-

Janin, Y. L. (2015). A study of Negishi cross-coupling reactions with benzylzinc halides to prepare original 3-ethoxypyrazoles. Synthesis, 47(04), 511-516. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

-

Zhang, Y. (2013). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Dissertation. [Link]

-

Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(21), 3829-3837. [Link]

-

Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-catalyzed Heck-type reactions of benzyl chlorides and simple olefins. Journal of the American Chemical Society, 133(47), 19020-19023. [Link]

-

Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 133(47), 19020–19023. [Link]

-

Wang, D. H., & Yu, J. Q. (2016). Kinetic Resolution of Benzylamines via Palladium (II)-Catalyzed C− H Cross-Coupling. Journal of the American Chemical Society, 138(25), 7872-7875. [Link]

-

Molander, G. A., & Elia, M. D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(18), 6353–6356. [Link]

-

Zhang, Y., Wang, Y., Li, P., & Wang, L. (2016). A highly efficient and recyclable heterogeneous Pd catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride in ethanol. RSC Advances, 6(72), 68087-68093. [Link]

- Lauterbach, T., et al. (1992). Process for the preparation of 5-substituted 2-chloropyridines. U.S.

-

Billingsley, K. L., & Buchwald, S. L. (2007). Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

-

Liu, T., & Fraser, C. L. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses, 89, 76-81. [Link]

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

- Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. EP0121320A1.

-

Anderson, K. W., & Buchwald, S. L. (2005). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

-

Liu, T., & Fraser, C. L. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2′-Bipyridine. Organic Syntheses, 89, 76. [Link]

- Imperial Chemical Industries PLC. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.

-

Cárdenas, D. J., et al. (2014). ChemInform Abstract: Nickel-Catalyzed Kumada Coupling of Benzyl Chlorides and Vinylogous Derivatives. ChemInform, 45(32). [Link]

-

Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

-

Gremaud, L., et al. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study. ChemRxiv. [Link]

- Eureka. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine.

-

Iglesias, M. J., et al. (2016). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

-

Jarvo, E. R., et al. (2019). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 24(19), 3467. [Link]

-

Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-catalyzed Heck-type reactions of benzyl chlorides and simple olefins. Journal of the American Chemical Society, 133(47), 19020–19023. [Link]

-

Guan, C., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]

- Bayer Aktiengesellschaft. (1994).

- CN104610136A. (2015). Synthetic method of 2-chloro-5-chloromethyl pyridine.

-

Wang, C., et al. (2014). Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Organic & Biomolecular Chemistry, 12(30), 5578-5581. [Link]

-

Bedford, R. B., et al. (2010). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Chemistry–A European Journal, 16(4), 1143-1146. [Link]

- CN106608846A. (2017).

-

Reddy, G. S., et al. (2013). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Molecular Diversity, 17(4), 641-649. [Link]

Sources

- 1. US5304651A - Process for the preparation of 5-substituted 2-chloropyridines - Google Patents [patents.google.com]

- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 3. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 4. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 7. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Kumada Coupling [organic-chemistry.org]

- 14. Kumada coupling - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Negishi Coupling [organic-chemistry.org]

- 17. A study of Negishi cross-coupling reactions with benzylzinc halides to prepare original 3-ethoxypyrazoles - Research - Institut Pasteur [research.pasteur.fr]

- 18. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. benchchem.com [benchchem.com]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Multi-Technique Approach to the Definitive Structural Elucidation of 5-benzyl-2-chloropyridine

Abstract

In the landscape of pharmaceutical and agrochemical research, the precise characterization of heterocyclic compounds is a cornerstone of successful development. Pyridine derivatives, in particular, represent a class of molecules with immense chemical and biological significance.[1] This technical guide provides an in-depth, multi-faceted strategy for the structural elucidation of 5-benzyl-2-chloropyridine, a key intermediate in various synthetic pathways. Moving beyond a simple recitation of methods, this paper details the causality behind the selection of a synergistic suite of analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. We will explore not only the "how" but the "why," offering field-proven insights into data interpretation and demonstrating how these techniques converge to provide an unassailable structural confirmation, ensuring the scientific integrity required for advanced drug development and research.

The Rationale: Why a Multi-Pronged Approach?

The unambiguous determination of a molecule's structure is non-negotiable. An error in structural assignment can invalidate entire research programs and compromise safety and efficacy in drug development. While a single technique can provide clues, it rarely offers the complete picture. For a molecule like this compound (C₁₂H₁₀ClN), a composite of aromatic and heterocyclic systems, a consolidated analytical strategy is imperative.

-

Mass Spectrometry (MS) provides the foundational data: the molecular weight and elemental formula. Its fragmentation patterns offer the first clues to the molecule's constituent parts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the architectural blueprint, mapping the precise connectivity of every atom in the carbon-hydrogen framework.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy acts as a functional group validator, confirming the presence of key vibrational modes consistent with the proposed structure.

This guide will treat each technique as a self-validating system, where the data from one method must logically correlate with and be supported by the others.

Foundational Analysis: Mass Spectrometry

The first step in characterizing any new chemical entity is to ask: "How much does it weigh?" Mass spectrometry answers this question, providing the molecular weight and, with high-resolution instruments, the exact elemental composition.

Causality of Technique Selection

We employ Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (such as a Time-of-Flight, TOF, or Orbitrap) for this analysis. ESI is a soft ionization technique, which is crucial as it minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺.[2][3] High-resolution measurement is critical for confirming the elemental formula against other possibilities with the same nominal mass.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ adduct.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ peak and subject it to Collision-Induced Dissociation (CID) with argon gas to induce fragmentation. This provides structural insights.[4]

Data Interpretation and Expected Results

The molecular formula for this compound is C₁₂H₁₀ClN, with a monoisotopic mass of 203.0502 Da.[5]

-

Molecular Ion Peak: The primary observation will be the [M+H]⁺ ion at m/z 204.0575. A crucial validation point is the presence of the A+2 isotopic peak at m/z 206.0545, with an intensity approximately one-third of the [M+H]⁺ peak. This distinctive 3:1 ratio is the characteristic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl).

-

Fragmentation Pattern: The MS/MS spectrum is expected to reveal key structural fragments. The weakest bond, the C-C linkage between the benzyl CH₂ and the pyridine ring, is expected to cleave. This primary fragmentation pathway results in the formation of a benzyl cation (or its more stable tropylium ion isomer) and a neutral chloropyridine radical, or vice versa.[2][6]

| Predicted m/z | Fragment Ion | Interpretation |

| 204.0575 / 206.0545 | [C₁₂H₁₁ClN]⁺ | Protonated molecular ion ([M+H]⁺) with characteristic chlorine isotope pattern. |

| 168.0626 | [C₁₂H₁₀N]⁺ | Loss of HCl from the molecular ion, a common fragmentation for chloro-aromatics. |

| 113.0032 | [C₅H₄ClN] | 2-chloro-5-methylpyridine radical cation fragment (less likely). |

| 91.0548 | [C₇H₇]⁺ | Benzyl or tropylium cation, resulting from cleavage of the benzyl-pyridine bond. This is often the base peak. |

The Architectural Blueprint: NMR Spectroscopy

NMR is the most powerful and definitive technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Causality of Technique Selection

A suite of NMR experiments is required for an unambiguous assignment.

-

¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Identifies all unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for definitive proof. COSY establishes ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations that piece the molecular puzzle together.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A distortionless enhancement by polarization transfer (DEPT-135) experiment is also run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

-

2D NMR Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using default parameter sets, optimizing as needed.

Data Interpretation and Predicted Spectra

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton at Position) |

| Benzyl-CH₂ | ~4.0, s | ~38.5 | C1', C5, C4, C6 |

| H3 | ~7.25, d, J ≈ 8.0 | ~123.0 | C2, C5 |

| H4 | ~7.55, dd, J ≈ 8.0, 2.4 | ~139.0 | C2, C6, C5, Benzyl-CH₂ |

| H6 | ~8.30, d, J ≈ 2.4 | ~150.0 | C2, C4, C5, Benzyl-CH₂ |

| C2 | - | ~151.0 | H3, H4 |

| C5 | - | ~135.0 | H3, H4, H6, Benzyl-CH₂ |

| Phenyl C1' | - | ~139.5 | Benzyl-CH₂, H2'/H6' |

| Phenyl H2'/H6' | ~7.2-7.4, m | ~129.0 | C4', C1', Benzyl-CH₂ |

| Phenyl H3'/H5' | ~7.2-7.4, m | ~128.5 | C1' |

| Phenyl H4' | ~7.2-7.4, m | ~126.5 | C2'/H6' |

Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.[7][8][9][10][11]

The crucial evidence confirming the structure lies in the HMBC spectrum. The observation of 3-bond correlations from the benzylic methylene protons (~4.0 ppm) to the pyridine carbons C4 and C6, and a 2-bond correlation to C5, provides irrefutable proof that the benzyl group is attached at the C5 position.

Visualization: NMR Elucidation Workflow

Caption: Integrated workflow for NMR-based structural elucidation.

Functional Group Validation: FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups by measuring their characteristic molecular vibrations.[1]

Causality of Technique Selection

For this compound, FT-IR serves as a quality control checkpoint. It quickly verifies the presence of aromatic rings, the aliphatic linker, and the carbon-chlorine bond, while confirming the absence of precursor functional groups (e.g., -OH or C=O) that would indicate an incomplete reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted.

Data Interpretation and Expected Vibrational Modes

The FT-IR spectrum provides a characteristic fingerprint of the molecule.[12][13][14]

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |

| 3100 - 3000 | C-H Stretch (Aromatic) | Confirms the presence of the pyridine and phenyl rings. |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Confirms the presence of the benzylic CH₂ group. |

| 1600 - 1450 | C=C and C=N Stretch | Characteristic skeletal vibrations of the aromatic and heteroaromatic rings.[13] |

| 850 - 750 | C-H Bend (Aromatic Out-of-Plane) | Substitution pattern on the rings can be inferred from these bands. |

| 800 - 600 | C-Cl Stretch | Confirms the presence of the chlorine substituent. |

The Convergence of Evidence: A Unified Conclusion

Caption: Convergent workflow for definitive structural confirmation.

The mass spectrum confirms the correct molecular weight and elemental composition, including the presence of a single chlorine atom. The FT-IR spectrum validates the expected functional groups. Finally, the complete suite of NMR experiments provides the definitive and irrefutable map of atomic connectivity, proving the this compound regioisomer. Each piece of data cross-validates the others, culminating in the highest degree of scientific certainty required for progression in research and development.

References

-

Zins, E.L., et al. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions . Journal of Mass Spectrometry. 2009;44(12):1668-75. Available from: [Link]

-

Salpin, J.Y., et al. Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer . Journal of Mass Spectrometry. 2010;45(11):1253-60. Available from: [Link]

-

Ferino, I., et al. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts . Journal of the Chemical Society, Faraday Transactions. Available from: [Link]

-

Katcka, M. & Urbanski, T. Infrared Absorption Spectra of Quaternary Salts of Pyridine . Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. 1964. Available from: [Link]

-

Dematheis, F., et al. Main fragmentation pathway of benzylpyridinium ions . ResearchGate. 2019. Available from: [Link]

-

PubChem. This compound . National Center for Biotechnology Information. Available from: [Link]

-

CET Scientific Services. Pyridine FTIR Spectroscopy . CET Scientific Services Pte Ltd. Available from: [Link]

-

Murkovic, M. Analysis of heterocyclic aromatic amines . Analytical and Bioanalytical Chemistry. 2007;389(1):141-6. Available from: [Link]

-

Zhang, L., et al. FTIR (a) and pyridine-FTIR (b) spectra of samples . ResearchGate. 2015. Available from: [Link]

-

Nowak, M.R., et al. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics . Sensors (Basel). 2021;21(11):3894. Available from: [Link]

-

Moore, C.E., et al. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine . Acta Crystallographica Section E. 2016;72(Pt 6):880-883. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information . The Royal Society of Chemistry. Available from: [Link]

-

Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information . The Royal Society of Chemistry. Available from: [Link]

-

American Chemical Society. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis . ACS Omega. 2023. Available from: [Link]

-

Royal Society of Chemistry. ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds . The Royal Society of Chemistry. Available from: [Link]

-

Borges, E.M., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products . Natural Product Reports. 2016;33(3):403-22. Available from: [Link]

-

Daviña, J.R., et al. ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion . Molecules. 2022;27(15):4945. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - this compound (C12H10ClN) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 8. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. cet-science.com [cet-science.com]

Navigating the Solubility Landscape of 5-Benzyl-2-Chloropyridine: A Technical Guide for Drug Development Professionals

Abstract

In the realm of pharmaceutical sciences, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. This technical guide provides an in-depth exploration of the solubility of 5-benzyl-2-chloropyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound, this guide emphasizes the foundational principles governing its solubility in common organic solvents and furnishes detailed, field-proven experimental protocols for its determination. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge and methodologies to confidently assess the solubility of this compound and analogous compounds, thereby facilitating informed decisions in process development, formulation, and purification.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with solubility often acting as a critical determinant of success. Poor aqueous solubility can lead to low bioavailability, hindering a drug's efficacy. Conversely, understanding a compound's solubility in organic solvents is paramount for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high reaction yields and effective purification through techniques like crystallization.

-

Formulation: The choice of solvents or co-solvents directly impacts the design of dosage forms, such as oral solutions, injectables, and topical preparations.

-

Analytical Method Development: Solubility data is essential for developing robust analytical methods, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This compound, with its distinct chemical architecture, presents a unique solubility profile that warrants careful consideration. This guide will first delve into the theoretical aspects of its solubility based on its molecular structure and then provide practical, step-by-step methodologies for its empirical determination.

Physicochemical Properties and Predicted Solubility of this compound

To anticipate the solubility of this compound, it is essential to examine its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClN | |

| Molecular Weight | 203.67 g/mol | |

| Appearance | Solid |

The structure of this compound features a pyridine ring, a benzyl group, and a chlorine atom. The pyridine ring, with its nitrogen atom, introduces a degree of polarity and the potential for hydrogen bonding. However, the bulky, nonpolar benzyl group and the hydrophobic chlorine atom are expected to significantly influence its solubility, likely favoring organic solvents over aqueous media. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in solvents with similar polarity.[1]

Expected Solubility Trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the large nonpolar benzyl group suggests that this compound will have some solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are likely to be effective at dissolving this compound due to a combination of dipole-dipole interactions and their ability to solvate the aromatic rings.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of these solvents to engage in hydrogen bonding with the nitrogen atom of the pyridine ring may enhance solubility.

-

Aqueous Solutions: Due to the significant hydrophobic character of the molecule, the solubility of this compound in water is expected to be low.

Experimental Determination of Solubility: Protocols and Methodologies

Given the absence of readily available quantitative data, the empirical determination of solubility is a critical step. The following sections provide detailed protocols for two widely accepted methods: the Isothermal Equilibrium Method and the Solvent Addition (Clear Point) Method.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2] It involves saturating a solvent with the solute at a constant temperature and then quantifying the amount of dissolved solute.

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the chosen organic solvent in a sealed vial or flask.[3][4] The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][3][4]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid phase by filtration (using a syringe filter compatible with the solvent) or centrifugation.[3][4]

-

Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC-UV or LC-MS/MS.[3][4]

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Self-Validating System:

-

Consistency: Perform the experiment in triplicate to ensure the reproducibility of the results.[3]

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility should remain constant once equilibrium is achieved.

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Solvent Addition (Clear Point) Method

This method is a faster alternative to the equilibrium method and is particularly useful for screening multiple solvents.[5][6] It involves adding a solvent to a known amount of solute until complete dissolution is observed.

Protocol:

-

Preparation: Accurately weigh a known amount of this compound into a clear vial.

-

Solvent Addition: At a constant temperature, add the chosen solvent dropwise or in small, known increments to the vial while continuously stirring or agitating.[5]

-

Clear Point Determination: The "clear point" is reached when the last solid particle of this compound dissolves, resulting in a completely clear solution.[5][6]

-

Calculation: Record the total volume of solvent added to reach the clear point. The solubility is calculated as follows:

Solubility (mg/mL) = (Mass of this compound (mg)) / (Total volume of solvent added (mL))

Self-Validating System:

-

Rate of Addition: The rate of solvent addition can affect the results. It is advisable to perform the experiment at different addition rates to ensure the determined solubility is independent of this parameter.[5][6]

-

Visual Confirmation: The clear point should be observed carefully. Using a light source against a dark background can aid in visualizing the complete dissolution of the solid.

Caption: Workflow for the Solvent Addition (Clear Point) Method.

Data Presentation and Interpretation

The solubility data obtained from the experiments should be compiled into a clear and concise table for easy comparison.

Example Solubility Data Table:

| Solvent | Solvent Class | Solubility at 25°C (mg/mL) | Method Used |

| Hexane | Nonpolar | Experimental Value | Isothermal Equilibrium |

| Toluene | Nonpolar | Experimental Value | Isothermal Equilibrium |

| Dichloromethane | Polar Aprotic | Experimental Value | Isothermal Equilibrium |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Isothermal Equilibrium |

| Acetone | Polar Aprotic | Experimental Value | Isothermal Equilibrium |

| Methanol | Polar Protic | Experimental Value | Isothermal Equilibrium |

| Ethanol | Polar Protic | Experimental Value | Isothermal Equilibrium |

Interpreting the Results:

The experimentally determined solubility values should be analyzed in the context of the solvent's properties and the solute's structure. For instance, higher solubility in polar aprotic solvents compared to nonpolar solvents would confirm the influence of the polar pyridine ring. Conversely, significant solubility in nonpolar solvents would highlight the dominant role of the benzyl group.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While a theoretical assessment based on its physicochemical properties offers valuable initial insights, empirical determination through robust methodologies such as the Isothermal Equilibrium and Solvent Addition methods is indispensable for obtaining accurate and reliable data.

The protocols and workflows presented herein are designed to be self-validating, ensuring the scientific integrity of the results. By systematically applying these methods, researchers and drug development professionals can generate the critical solubility data needed to guide key decisions in synthesis, purification, formulation, and analytical development. Further studies could explore the temperature dependence of solubility and the impact of pH on the solubility of this compound in aqueous-organic co-solvent systems.

References

- Clear Points upon Solvent Addition - ACS Public

- Equilibrium Solubility Assays Protocol - AxisPharm.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Solubility determination from clear points upon solvent addition - University of Str

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds.

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- 2.2.2. Equilibrium solubility measurement - Bio-protocol.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC

- Aqueous Solubility - Cre

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- This compound - Sigma-Aldrich.

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google P

- This compound | Sigma-Aldrich.

Sources

stability and storage conditions for 5-benzyl-2-chloropyridine

An In-depth Technical Guide Topic: Stability and Storage Conditions for 5-benzyl-2-chloropyridine Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a substituted pyridine derivative of significant interest as a building block in medicinal chemistry and materials science. The integrity and purity of such intermediates are paramount for the synthesis of target molecules, ensuring reproducibility in research and manufacturing. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the chemical stability of this compound. We will delve into its inherent physicochemical properties, explore its susceptibility to various degradation pathways—including hydrolysis, oxidation, and photolysis—and establish a set of best practices for its optimal storage and handling. Furthermore, this document outlines detailed protocols for assessing the compound's stability through forced degradation studies and the development of a stability-indicating analytical method, providing a robust framework for researchers to ensure the long-term viability of this critical reagent.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior and designing appropriate storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀ClN | |

| Molecular Weight | 203.67 g/mol | |

| Appearance | Solid | |

| CAS Number | 149879-32-3 | [1] |

| InChI Key | SFSNZWOWXYUDIO-UHFFFAOYSA-N | |

| Storage Class Code | 11 - Combustible Solids |

Factors Influencing Chemical Stability

This compound possesses several structural features that render it susceptible to degradation under common laboratory and storage conditions. The primary liabilities are the electrophilic carbon at the 2-position of the pyridine ring, the oxidizable pyridine nitrogen, the benzylic methylene bridge, and the UV-absorbing aromatic systems.

Potential Degradation Pathways

The principal mechanisms of degradation for this compound are hydrolysis, oxidation, and photodegradation. Each pathway leads to distinct impurities that can compromise experimental outcomes.

Caption: Potential degradation pathways for this compound.

-

Hydrolytic Degradation : The electron-withdrawing nature of the pyridine nitrogen makes the chlorine-bearing C2 carbon susceptible to nucleophilic attack. In the presence of water, and particularly under acidic or basic conditions, the chloro group can be displaced to form 5-benzyl-2-hydroxypyridine.[2][3] The stability of related chloropyridine derivatives is known to be poor in alkaline and acidic mediums.[2]

-

Oxidative Degradation : The compound has two primary sites vulnerable to oxidation. The lone pair of electrons on the pyridine nitrogen can be oxidized to form the corresponding this compound N-oxide.[4][5] Additionally, the benzylic methylene (-CH₂-) group is a classic site for oxidation, which would yield 5-(benzoyl)-2-chloropyridine. Common laboratory oxidants or atmospheric oxygen can facilitate this process, especially in the presence of metal ions or light.

-

Photodegradation : Aromatic and heteroaromatic rings, such as those in this compound, absorb ultraviolet (UV) radiation. This energy absorption can promote the molecule to an excited state, leading to complex degradation cascades, including ring-opening and the formation of numerous minor impurities.[2] Studies on the parent 2-chloropyridine confirm its photodegradation in aqueous solutions, highlighting the importance of protection from light.[6]

-

Thermal Degradation : While generally stable at room temperature, elevated temperatures can induce decomposition. Safety data for 2-chloropyridine indicates that decomposition under fire conditions can produce highly toxic fumes, including hydrogen chloride and nitrogen oxides.[3][7] This underscores the need to avoid high temperatures during storage and handling.

Recommended Storage and Handling Conditions

To preserve the purity and integrity of this compound, a multi-faceted approach to storage is required, addressing each potential degradation pathway.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C (Refrigerated) | To minimize the rate of all potential chemical degradation reactions and reduce thermal stress. |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the pyridine nitrogen and the benzylic methylene group. |

| Light | In an amber glass vial or light-proof container | To prevent photodegradation initiated by UV/Visible light exposure.[8] |

| Moisture | Tightly sealed container, store in a desiccator or dry environment | To prevent hydrolytic degradation by excluding atmospheric moisture. |

| Purity | Use high-purity material | Impurities can sometimes catalyze degradation reactions. |

| Incompatibilities | Store away from strong oxidizing agents, strong mineral acids, and strong bases | To prevent accelerated chemical reactions and degradation.[7] |

Handling Best Practices:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

-

Handle the compound in a controlled environment, preferably within a glove box or under a blanket of inert gas.

-

Use clean, dry spatulas and glassware made of non-reactive materials.

-

After dispensing, flush the container headspace with an inert gas before re-sealing tightly.

Analytical Methodologies for Stability Assessment

Verifying the stability of this compound requires robust analytical methods capable of separating the intact parent compound from any potential degradants. This is achieved through the development of a stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC).[9]

Experimental Protocol: Forced Degradation (Stress) Study

The purpose of a forced degradation study is to intentionally stress the compound to generate its likely degradation products.[10] This process is critical for developing and validating a truly stability-indicating analytical method.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable organic solvent like acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis. Causality: This condition mimics harsh acidic environments and accelerates acid-catalyzed hydrolysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C. Withdraw aliquots at timed intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. Causality: This condition tests for susceptibility to base-catalyzed hydrolysis, a common pathway for halo-pyridines.[2]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Withdraw aliquots at timed intervals and dilute for analysis. Causality: H₂O₂ is a common oxidizing agent used to probe for susceptibility to oxidation.

-

Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of the initial solvent (acetonitrile/water). Incubate at 80 °C, protected from light. Also, place a sample of the solid compound in an 80 °C oven. Withdraw aliquots of the solution and prepare solutions from the stressed solid at timed intervals. Causality: This tests for thermal lability in both solid and solution states.

-

Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL) in a quartz cuvette to a calibrated light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept alongside. Causality: This provides a standardized assessment of photosensitivity.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Protocol: Stability-Indicating HPLC-UV Method

A successful stability-indicating method is one that can resolve the main peak (this compound) from all process impurities and degradation products generated during the forced degradation study.

| Parameter | Recommended Condition |

| Instrument | HPLC with a Photodiode Array (PDA) or UV Detector |

| Column | C18 Reverse-Phase, e.g., 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm or PDA scan (200-400 nm) |

| Injection Volume | 10 µL |

Method Validation Principle: The trustworthiness of this protocol is established by analyzing the forced degradation samples. The resulting chromatograms must show that the degradant peaks do not co-elute with the parent peak. Peak purity analysis using a PDA detector should be performed to confirm the spectral homogeneity of the parent peak in all stressed samples. Successful separation validates the method as "stability-indicating."

Conclusion

This compound is a valuable chemical intermediate whose integrity is contingent upon careful management of its storage and handling. It is susceptible to degradation via hydrolysis (at pH extremes), oxidation (at the pyridine nitrogen and benzylic positions), and photolysis. To ensure its long-term stability and purity, the compound must be stored under cool (2-8 °C), dry, dark, and inert atmosphere conditions . Researchers and drug development professionals should implement these protocols and utilize stability-indicating analytical methods to verify the quality of the material before use, thereby safeguarding the reliability and reproducibility of their scientific work.

References

-

Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]

-

2-Chloropyridine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

2-Chloropyridine Overview. Wikipedia. [Link]

-

2-Chloropyridine Report. National Toxicology Program. [Link]

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

-

Degradation of Pyridines in the Environment. ResearchGate. [Link]

-

Forced Degradation – A Review. Pharmaffiliates. [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

-

Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. [Link]

- Halogenation of pyridines.

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

-

Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International Journal of Legal Medicine. [Link]

-

Storage of Halogen. Chemistry Stack Exchange. [Link]

-

The role of chromatography in the stability studies of pharmaceutical products. Trends in Analytical Chemistry. [Link]

- Halogenation of pyridine compounds.

-

Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxobutanoic acid (CLEFMA) and its impurity profiling by LC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Water Research. [Link]

-

Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology. [Link]

-

Degradation pathway of piperazine. ResearchGate. [Link]

Sources

- 1. This compound | 149879-32-3 [chemicalbook.com]

- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

potential hazards and safety precautions for 5-benzyl-2-chloropyridine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Guide to the Safe Synthesis and Handling of 5-benzyl-2-chloropyridine

Preamble: A Proactive Stance on Laboratory Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the lifeblood of innovation. Among these, halogenated pyridines serve as critical building blocks for a vast array of bioactive molecules. This compound is one such intermediate, offering a versatile scaffold for creating complex molecular architectures. However, its utility is matched by a hazardous profile that demands a comprehensive and proactive approach to safety.